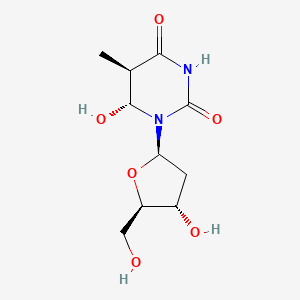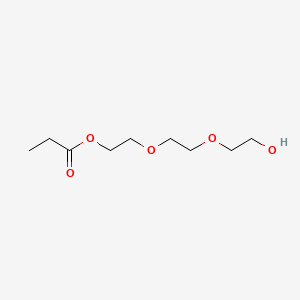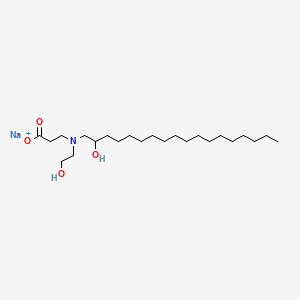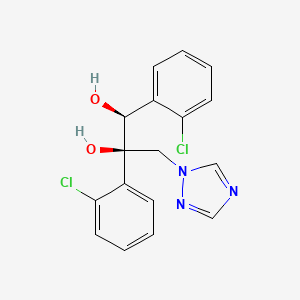
1,2-Propanediol, 1,2-bis(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediol, 1,2-bis(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 1,2-bis(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles.
Introduction of Chlorophenyl Groups: Chlorophenyl groups can be introduced via nucleophilic substitution reactions using chlorobenzene derivatives.
Attachment to Propanediol Backbone: The final step involves coupling the triazole and chlorophenyl intermediates to the propanediol backbone under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale manufacturing. This includes:
Selection of Cost-Effective Reagents: Using commercially available and cost-effective reagents to minimize production costs.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification Techniques: Employing advanced purification techniques like chromatography and crystallization to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanediol, 1,2-bis(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology
Enzyme Inhibition: The triazole ring can interact with enzymes, potentially inhibiting their activity and serving as a lead compound for drug development.
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it useful in developing new antibiotics.
Medicine
Pharmaceuticals: It can be used as an active pharmaceutical ingredient (API) in drugs targeting specific diseases, such as fungal infections or cancer.
Industry
Agriculture: The compound can be used in agrochemicals to protect crops from pests and diseases.
Coatings: It can be used in coatings to enhance durability and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of 1,2-Propanediol, 1,2-bis(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The chlorophenyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-: Similar structure but with different substitution pattern on the phenyl rings.
1,2-Propanediol, 1,2-bis(2-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)-: Bromine substituents instead of chlorine.
1,2-Propanediol, 1,2-bis(2-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)-: Different triazole ring structure.
Uniqueness
The unique combination of the triazole ring and chlorophenyl groups in 1,2-Propanediol, 1,2-bis(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)- imparts distinct chemical properties, such as enhanced stability and specific biological activity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
107659-49-4 |
|---|---|
Molekularformel |
C17H15Cl2N3O2 |
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
(1S,2R)-1,2-bis(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-14-7-3-1-5-12(14)16(23)17(24,9-22-11-20-10-21-22)13-6-2-4-8-15(13)19/h1-8,10-11,16,23-24H,9H2/t16-,17-/m0/s1 |
InChI-Schlüssel |
ANLXICFIPWEMIN-IRXDYDNUSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@@H]([C@](CN2C=NC=N2)(C3=CC=CC=C3Cl)O)O)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C(CN2C=NC=N2)(C3=CC=CC=C3Cl)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


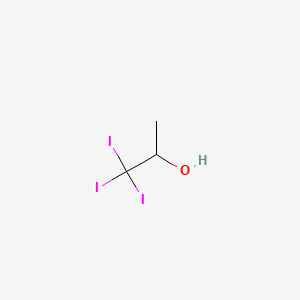
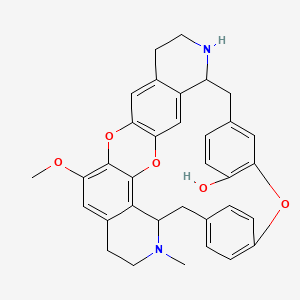



![Methyl [1-adamantyloxy(methoxy)phosphoryl]formate](/img/structure/B12679489.png)

![4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole](/img/structure/B12679502.png)
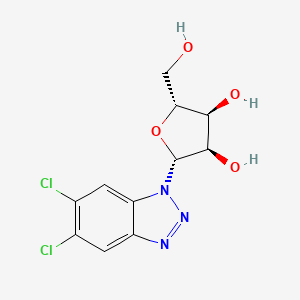
![2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid](/img/structure/B12679515.png)
